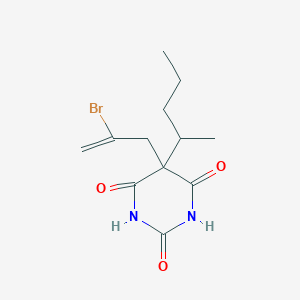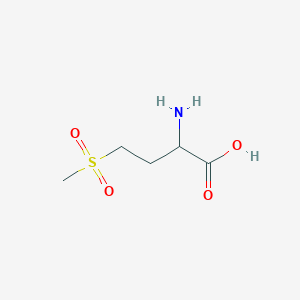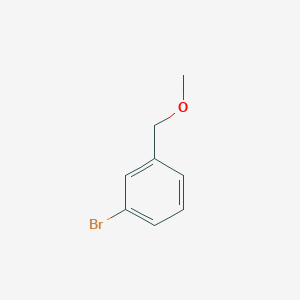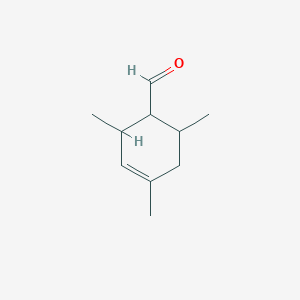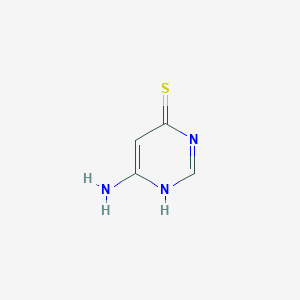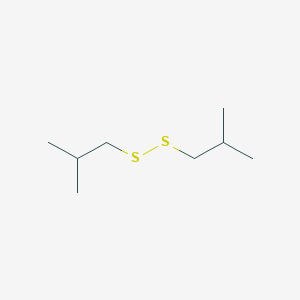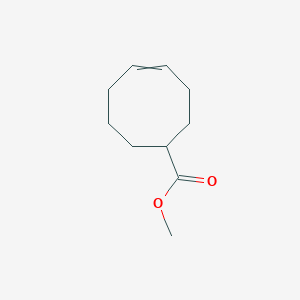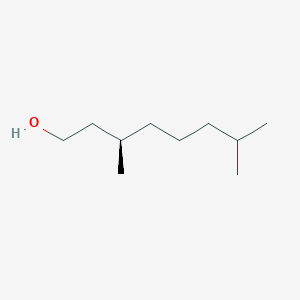
(3R)-3,7-dimethyloctan-1-ol
概要
説明
(3R)-3,7-Dimethyloctan-1-ol is an organic compound with the molecular formula C10H22O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often found in nature as a component of essential oils and has a pleasant, floral odor. It is used in various applications, including fragrances, flavorings, and as an intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3,7-dimethyloctan-1-ol can be achieved through several methods. One common approach involves the reduction of (3R)-3,7-dimethyloctanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of (3R)-3,7-dimethyloctanal using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions: (3R)-3,7-Dimethyloctan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to (3R)-3,7-dimethyloctanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to (3R)-3,7-dimethyloctane using strong reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst under high pressure.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products:
Oxidation: (3R)-3,7-Dimethyloctanoic acid.
Reduction: (3R)-3,7-Dimethyloctane.
Substitution: (3R)-3,7-Dimethyloctyl chloride.
科学的研究の応用
(3R)-3,7-Dimethyloctan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: The compound is studied for its role in pheromone signaling in insects. It is used in research to understand the chemical communication mechanisms in various species.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects. Researchers are exploring its use in developing new pharmaceuticals.
Industry: this compound is used in the fragrance and flavor industry due to its pleasant odor. It is also used as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (3R)-3,7-dimethyloctan-1-ol involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that leads to the perception of its characteristic odor. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death. The exact molecular pathways involved in its anti-inflammatory effects are still under investigation, but it is believed to modulate the activity of certain enzymes and signaling molecules.
類似化合物との比較
- (3S)-3,7-Dimethyloctan-1-ol
- (3R)-3,7-Dimethyloctanal
- (3R)-3,7-Dimethyloctanoic acid
Comparison: (3R)-3,7-Dimethyloctan-1-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to its enantiomer (3S)-3,7-dimethyloctan-1-ol, it may exhibit different olfactory characteristics and biological activities. The aldehyde form, (3R)-3,7-dimethyloctanal, is more reactive and can be easily converted to the alcohol or acid forms. The acid form, (3R)-3,7-dimethyloctanoic acid, has different solubility and reactivity profiles, making it suitable for different applications.
特性
IUPAC Name |
(3R)-3,7-dimethyloctan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-9(2)5-4-6-10(3)7-8-11/h9-11H,4-8H2,1-3H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNCMAKCNVRZFX-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310268 | |
| Record name | (3R)-3,7-Dimethyl-1-octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1117-60-8 | |
| Record name | (3R)-3,7-Dimethyl-1-octanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3,7-Dimethyl-1-octanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
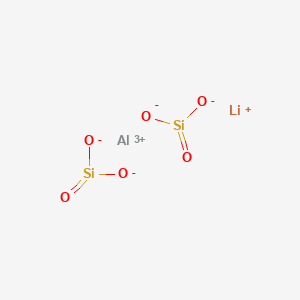
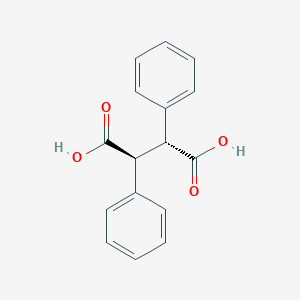
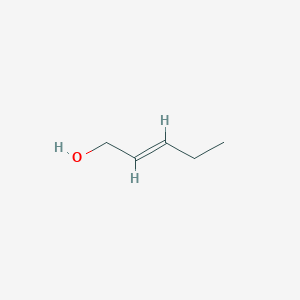
![4-[[2-(4-Fluorophenyl)hydrazinyl]methylidene]-5-(hydroxymethyl)-2-methylpyridin-3-one](/img/structure/B74412.png)
